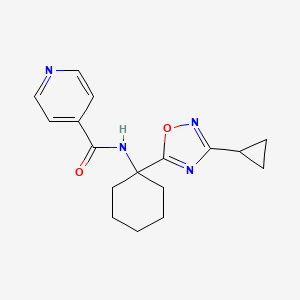

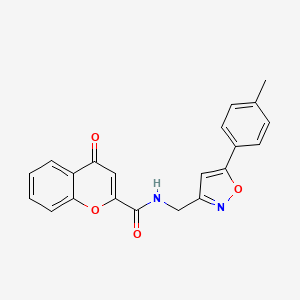

N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)isonicotinamide, also known as CPI-1189, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of oxadiazole derivatives and has shown promising results in various preclinical studies.

Applications De Recherche Scientifique

Co-crystal Formation

- N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)isonicotinamide (hereafter referred to as the compound) has been studied for its ability to form co-crystals with various carboxylic acids. These co-crystals exhibit high Z' values, stoichiometric variations, polymorphism, and phase transitions, contributing to the understanding of co-crystal space in molecular components (Lemmerer & Fernandes, 2012).

Synthesis and Biological Screening

- The compound is synthesized through the condensation of substituted 1,3,4-oxadiazoles and isoniazide. These compounds have been characterized and screened for antibacterial and antifungal activity (Dhore & Thorat, 2012).

Cyclization Studies

- Research on the cyclization of isonicotinamides, including the compound , reveals the formation of spirocyclic compounds where both nucleophilic and electrophilic heterocycles are dearomatised. This study contributes to understanding the chemical properties and potential applications of isonicotinamides (Brice & Clayden, 2009).

Supramolecular Synthons

- The compound plays a role in the formation of molecular complexes with phenols, characterized by X-ray diffraction. These complexes demonstrate the robustness of phenol⋯pyridine hydrogen bonding and amide N–H⋯O dimer synthons, expanding the versatility of isonicotinamide in crystal engineering (Vishweshwar et al., 2003).

Antiepileptic Activity

- The compound has been investigated in the context of antiepileptic activity. Novel series of derivatives of the compound were synthesized and tested for anticonvulsant activities, revealing insights into the structure-activity relationships for antiepileptic drugs (Rajak et al., 2013).

Polymorphism Studies

- Research on the compound also includes the study of its polymorphic forms, crucial for understanding its potential biological activity and crystal structures (Shishkina et al., 2020).

Medicinal Chemistry Applications

- The compound is a significant motif in medicinal chemistry, particularly as a bioisosteric replacement for ester and amide functionalities. Its variants, especially 1,2,4-oxadiazoles, have been systematically compared for properties like lipophilicity, metabolic stability, and solubility, offering insights into their use in drug design (Boström et al., 2012).

Antibacterial and Antifungal Activity

- The compound has been synthesized and tested for its antimicrobial properties against various bacterial and fungal strains, contributing to the search for new antimicrobial agents (Patel et al., 2017).

Apoptosis Induction

- The compound, as part of a class of 1,2,4-oxadiazoles, has been identified as a potential apoptosis inducer in cancer cell lines. This discovery is pivotal in the development of new anticancer therapies and understanding the mechanisms of apoptosis induction (Zhang et al., 2005).

Mécanisme D'action

Target of action

Compounds containing the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Mode of action

The exact mode of action can vary depending on the specific compound and its targets. 1,2,4-oxadiazoles generally work by interacting with various enzymes and proteins that contribute to the proliferation of cancer cells .

Biochemical pathways

The affected pathways can also vary, but they generally involve the inhibition of key enzymes and proteins involved in the proliferation of infectious agents or cancer cells .

Result of action

The result of the compound’s action would be the inhibition of the proliferation of the targeted infectious agents or cancer cells .

Propriétés

IUPAC Name |

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c22-15(13-6-10-18-11-7-13)20-17(8-2-1-3-9-17)16-19-14(21-23-16)12-4-5-12/h6-7,10-12H,1-5,8-9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUIOCKTAZSVJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2442116.png)

![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2442120.png)

![(2,5-Dimethylfuran-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2442126.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide](/img/structure/B2442129.png)

![Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2442130.png)

![N,N-dimethyl-4-{[(2E)-3-(thiophen-3-yl)prop-2-enamido]methyl}piperidine-1-carboxamide](/img/structure/B2442135.png)

![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2442137.png)